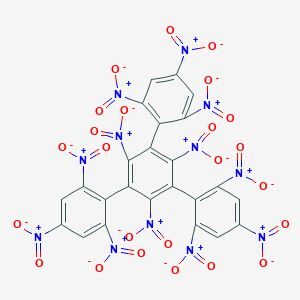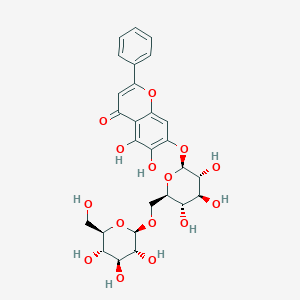![molecular formula C8H4N6 B174044 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile CAS No. 119270-27-8](/img/structure/B174044.png)
7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
Vue d'ensemble
Description
7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile is a chemical compound with the molecular formula C8H4N6 . It is a compound that has been studied for its potential applications in various fields .
Synthesis Analysis
The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile has been reported in several studies . For instance, one study described the synthesis and evaluation of a series of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivatives for inhibitory activity against Hepatitis C Virus (HCV) in different cell culture systems .Molecular Structure Analysis
The molecular structure of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile consists of a pyrazolo[1,5-a]pyrimidine core with amino and nitrile substituents . The InChI code for this compound is 1S/C8H4N6/c9-1-5-3-12-8-6 (2-10)4-13-14 (8)7 (5)11/h3-4H,11H2 .Physical And Chemical Properties Analysis
7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile has a molecular weight of 184.16 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a topological polar surface area of 104 Ų and a complexity of 321 .Applications De Recherche Scientifique
Hepatitis C Virus Inhibition
7-Aminopyrazolo[1,5-a]pyrimidine derivatives have shown promise as potent inhibitors of the hepatitis C virus (HCV). A study by Hwang et al. (2012) outlined the synthesis of these derivatives and their effectiveness in inhibiting HCV in various cell culture systems (Hwang et al., 2012).
Materials Science and Organic Chemistry
Moustafa et al. (2022) highlighted the importance of pyrazolo[1,5-a]pyrimidine derivatives in materials science due to their photophysical properties. The study also elaborated on their synthesis and the factors influencing their regioselectivity (Moustafa et al., 2022).
Receptor Tyrosine Kinase Inhibition
Research by Frey et al. (2008) discovered 7-aminopyrazolo[1,5-a]pyrimidine urea derivatives as effective inhibitors of receptor tyrosine kinases, specifically targeting VEGFR and PDGFR kinases. This discovery has implications in the development of treatments for diseases involving these kinases (Frey et al., 2008).
Synthesis of Heterocyclic Systems
The work by Fedorova et al. (2003) focused on the synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines, demonstrating the versatility of aminoazoles in creating condensed heterocyclic systems (Fedorova et al., 2003).
Antitumor, Antimicrobial, and Antioxidant Properties
Farag and Fahim (2019) investigated the synthesis of pyrazole and pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines. Their study highlighted the antitumor, antimicrobial, and antioxidant activities of these compounds, contributing to their potential in medical applications (Farag & Fahim, 2019).
Enzyme Inhibition for Medical Applications
Urakov et al. (2022) described the synthesis and structure-activity relationship of 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as inhibitors of Casein kinase 2 (CK2), indicating their potential in medical applications, particularly for enzyme inhibition (Urakov et al., 2022).
Antimicrobial Activity
Deshmukh et al. (2016) synthesized pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antimicrobial activity, further underscoring the medicinal potential of these compounds (Deshmukh et al., 2016).
Orientations Futures
The future directions for the study of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile could include further exploration of its potential applications, such as its use as a potent inhibitor against HCV . Additionally, more studies could be conducted to understand its chemical reactions and mechanism of action.
Propriétés
IUPAC Name |
7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N6/c9-1-5-3-12-8-6(2-10)4-13-14(8)7(5)11/h3-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEKAPRNZKNMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C=NN2C(=C1C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352298 | |
| Record name | 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile | |
CAS RN |
119270-27-8 | |
| Record name | 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)








